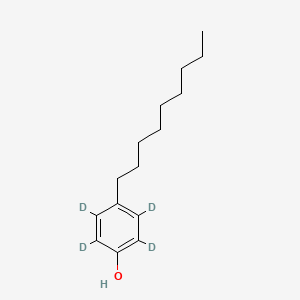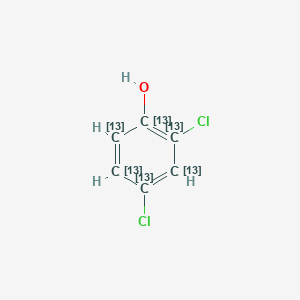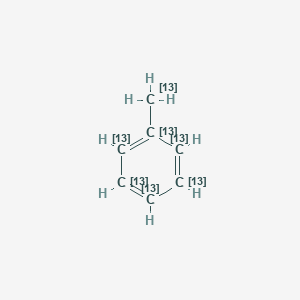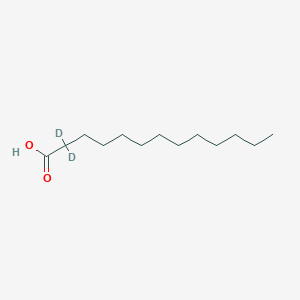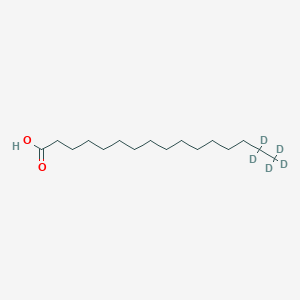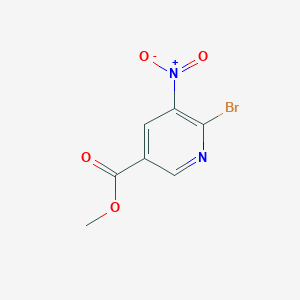
Methyl 6-bromo-5-nitronicotinate
Übersicht
Beschreibung
“Methyl 6-bromo-5-nitronicotinate” is an organic compound with the molecular formula C7H5BrN2O4 . It has a molecular weight of 261.03 .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-5-nitronicotinate” involves a reaction with bromine and phosphorus tribromide, followed by treatment of the reaction mixture with methanol . Another synthesis method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran and water at 75°C for 2 hours in an inert atmosphere .Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-nitronicotinate” is 1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 . The compound has 14 heavy atoms and 6 aromatic heavy atoms .Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-nitronicotinate” is a solid at room temperature . It has a density of 1.756±0.06 g/cm3 and a boiling point of 326.7±37.0 °C . It has a molar refractivity of 52.04 and a topological polar surface area (TPSA) of 85.01 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Activity in Medicinal Chemistry
Methyl 6-bromo-5-nitronicotinate and its analogs, including 5-nitronicotinamide, have been studied for their potential in medicinal chemistry. These compounds, including 2-methyl-5-nitronicotinamide and its derivatives, showed significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa et al., 1977). This indicates the potential of such compounds in veterinary medicine and as agents against protozoal infections.
Nitronate Rearrangements and Chemical Transformations
The rearrangement and reaction properties of nitraminopyridines, including methyl 6-bromo-5-nitronicotinate and its derivatives, have been explored for their chemical properties. The study focused on understanding the mechanisms of these rearrangements in different conditions, offering insights into their behavior in chemical synthesis (Deady et al., 1979).
Use in Natural Product Synthesis
Methyl 6-bromo-5-nitronicotinate has been used as a building block in the synthesis of natural products. For example, it has been used in the preparation of oxazines, which serve as precursors for various natural products including pyrenophorin and jasmone (Zimmer et al., 1992). This demonstrates its utility in organic synthesis and the creation of complex organic molecules.
Agricultural Applications
In agricultural contexts, studies have examined the volatilization of methyl bromide, a compound related to methyl 6-bromo-5-nitronicotinate, from fields. This research is crucial in understanding the environmental impact of such compounds when used as soil fumigants (Majewski et al., 1995).
Halomethylated Cyclic Nitronates
The synthesis and nucleophilic substitution of halomethylated cyclic nitronates, including derivatives of methyl 6-bromo-5-nitronicotinate, have been studied. This research provides insights into the functionalization of these compounds at specific positions, enhancing their utility in various chemical reactions (Mikhaylov et al., 2011).
Safety And Hazards
“Methyl 6-bromo-5-nitronicotinate” is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 6-bromo-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBELCPCXHASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856287 | |
| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-nitronicotinate | |
CAS RN |
1211519-89-9 | |
| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



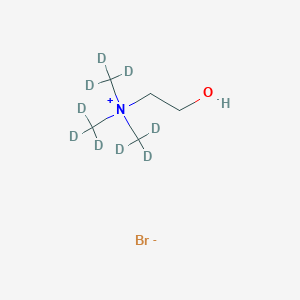
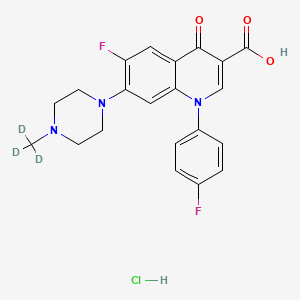
![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
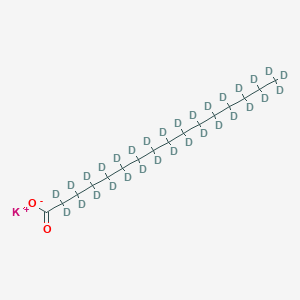
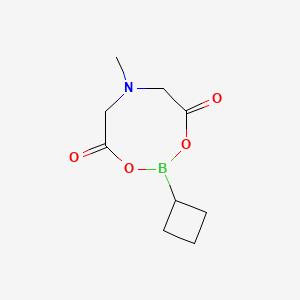
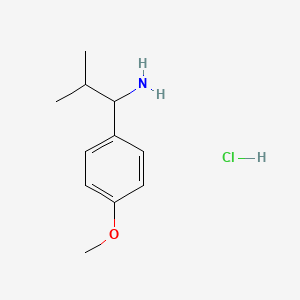

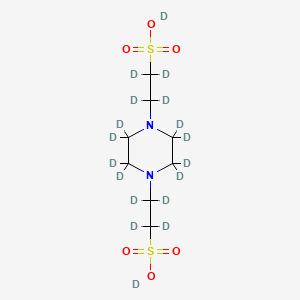
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
